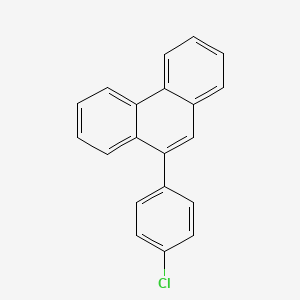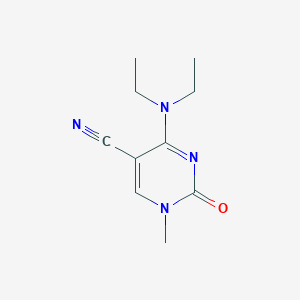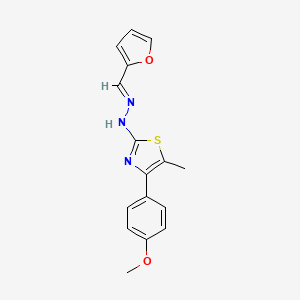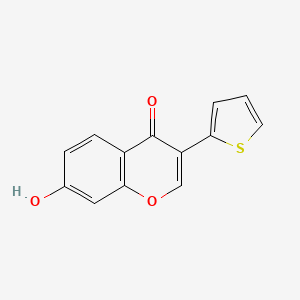
6-Pyrrolidin-1-ylpyridin-2-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a pyrrolidine ring and a pyridine ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide typically involves the reaction of 6-bromo-2-pyridylpyrrolidine with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is fully consumed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF .
Chemical Reactions Analysis
Types of Reactions
6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Result from substitution reactions.
Coupled Products: Various coupled organic molecules depending on the electrophile used.
Scientific Research Applications
6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Widely used in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for research.
Mechanism of Action
The compound acts as a nucleophile in chemical reactions. The magnesium atom coordinates with the nitrogen atoms in the pyridine and pyrrolidine rings, stabilizing the negative charge on the carbon atom. This makes the carbon atom highly reactive towards electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Pyrrolidinylmethyl)phenyl magnesium bromide
- 4-(1-Pyrrolidinylmethyl)phenyl magnesium bromide
- 2-(1-Pyrrolidinylmethyl)phenyl magnesium bromide
Uniqueness
6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide is unique due to the presence of both pyridine and pyrrolidine rings, which provide distinct reactivity and selectivity in chemical reactions. This dual-ring structure allows for more versatile applications compared to similar compounds that may only contain one type of ring .
Properties
Molecular Formula |
C9H11BrMgN2 |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
magnesium;6-pyrrolidin-1-yl-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C9H11N2.BrH.Mg/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1-2,5H,3-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
SECJKTOKCKBQCN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)C2=CC=C[C-]=N2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14877366.png)






![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14877412.png)

![(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14877421.png)

![2-ethyl-8-methoxy-3-phenyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione](/img/structure/B14877439.png)

